Product packaging for 2-Methyl-5-phenylfuran-3-carboxylic acid(Cat. No.:CAS No. 108124-17-0)

2-Methyl-5-phenylfuran-3-carboxylic acid

Cat. No.: B017805
CAS No.: 108124-17-0
M. Wt: 202.21 g/mol
InChI Key: VLMNACSEESRUAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Furan (B31954) Ring Systems in Advanced Organic and Medicinal Chemistry

The furan ring system, a five-membered aromatic heterocycle containing an oxygen atom, is a cornerstone of modern organic and medicinal chemistry. ijabbr.com Its presence in a multitude of natural products and synthetic compounds underscores its biological relevance. The furan nucleus is considered a versatile pharmacophore, a molecular framework that is crucial for a drug's biological activity. This significance stems from several key characteristics of the furan ring:

Electronic Properties: The oxygen atom in the furan ring influences its electron distribution, making it an electron-rich aromatic system. This property facilitates electrophilic substitution reactions, allowing for the introduction of various functional groups at different positions on the ring.

Structural Versatility: The furan ring can be readily functionalized, enabling the synthesis of a wide range of derivatives with diverse chemical and physical properties. This adaptability is crucial in drug design, where subtle structural modifications can lead to significant changes in biological activity, selectivity, and pharmacokinetic profiles. semanticscholar.org

Biological Activity: Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. ijabbr.com This wide range of biological activities has made the furan scaffold a prime target for the development of new therapeutic agents.

The incorporation of a furan ring into a molecule can also enhance its metabolic stability and bioavailability, further highlighting its importance in drug discovery and development. semanticscholar.org

Historical Context and Evolution of Research on 2-Methyl-5-phenylfuran-3-carboxylic Acid Analogs

The exploration of furan chemistry has a rich history, with the first furan derivative, 2-furoic acid, being described in 1780. researchgate.net However, the focused investigation into more complex derivatives such as this compound and its analogs is a more recent endeavor. Early research into furan-3-carboxylic acids was primarily driven by the need for efficient synthetic methodologies to access this particular substitution pattern, which is less straightforward to obtain compared to 2- or 5-substituted furans.

The development of synthetic routes to 2,5-disubstituted-furan-3-carboxylates has been a significant area of research. researchgate.net These methods have evolved from classical multi-step syntheses to more efficient and selective modern catalytic approaches. The synthesis of the ethyl ester of this compound, for instance, has been achieved through the reaction of ethyl 2-chloroacetoacetate with the enamine of acetophenone.

The fungicidal properties of related compounds, such as 2,5-dimethylfuran-3-carboxylic acid derivatives, spurred further interest in the biological activities of this class of molecules. This led to the synthesis and evaluation of a variety of analogs, where the substituents at the 2- and 5-positions of the furan ring were systematically varied to understand their impact on biological efficacy. The phenyl group at the 5-position, as seen in this compound, was of particular interest due to its potential to engage in various biological interactions, including pi-stacking with aromatic residues in proteins.

Current Academic Landscape and Future Research Trajectories for Arylfuran Carboxylic Acids

The current academic landscape for arylfuran carboxylic acids is characterized by a strong focus on their potential applications in medicinal chemistry and materials science. Researchers are actively exploring the synthesis of novel derivatives and evaluating their biological activities against a range of therapeutic targets. researchgate.net Recent studies have highlighted the potential of arylfuran derivatives as antibacterial agents, with some compounds showing broad-spectrum activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Future research in this area is expected to follow several key trajectories:

Development of Novel Synthetic Methodologies: There is a continuing need for more efficient, sustainable, and versatile synthetic methods to access a wider range of arylfuran carboxylic acid derivatives. This includes the use of novel catalysts and the development of one-pot synthesis strategies.

Exploration of New Therapeutic Applications: The diverse biological activities of arylfuran carboxylic acids suggest that their therapeutic potential is not yet fully realized. Future research will likely focus on evaluating these compounds against a broader range of diseases, including cancer, viral infections, and inflammatory disorders. The potential of these compounds as inhibitors of enzymes such as α-glucosidase is also an active area of investigation. nih.gov

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial for understanding how the chemical structure of arylfuran carboxylic acids influences their biological activity. This knowledge will enable the rational design of more potent and selective drug candidates.

Drug Delivery and Formulation: As promising drug candidates emerge from this class of compounds, research will need to focus on developing effective drug delivery systems and formulations to enhance their bioavailability and therapeutic efficacy.

The continued exploration of arylfuran carboxylic acids holds significant promise for the discovery of new therapeutic agents and the advancement of medicinal chemistry. scienceopen.com

Detailed Research Findings on this compound

Chemical Properties and Synthesis

This compound is a solid compound with the molecular formula C₁₂H₁₀O₃ and a molecular weight of 202.21 g/mol . nih.gov

PropertyValueSource
Molecular FormulaC₁₂H₁₀O₃PubChem nih.gov
Molecular Weight202.21 g/molPubChem nih.gov
AppearanceSolidSigma-Aldrich nih.gov
SMILESCc1oc(cc1C(O)=O)-c2ccccc2Sigma-Aldrich nih.gov
InChI1S/C12H10O3/c1-8-10(12(13)14)7-11(15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)Sigma-Aldrich nih.gov
InChIKeyVLMNACSEESRUAK-UHFFFAOYSA-NSigma-Aldrich nih.gov

The synthesis of this compound and its esters has been approached through various methods. One common strategy involves the Fiesselmann furan synthesis, where β-keto esters are reacted with α-halo ketones. For instance, the ethyl ester of this compound can be synthesized by reacting ethyl 2-chloroacetoacetate with the enamine derived from acetophenone. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

Biological Activity of Analogs

While specific biological activity data for this compound is not extensively detailed in publicly available literature, research on its analogs provides valuable insights into the potential therapeutic applications of this class of compounds. For example, derivatives of 2,5-dimethylfuran-3-carboxylic acid have been investigated as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a promising target for cancer immunotherapy. drughunter.com

Furthermore, studies on other 2,5-disubstituted furan derivatives have revealed a broad range of biological activities, including α-glucosidase inhibition, which is relevant for the management of type 2 diabetes. nih.gov The general structure of 2-aryl-5-methylfuran-3-carboxylic acids allows for modifications at both the aryl and methyl positions, as well as on the carboxylic acid moiety, to modulate their biological activity. The phenyl group at the 5-position can be substituted with various electron-donating or electron-withdrawing groups to fine-tune the electronic properties of the molecule and its interactions with biological targets. Similarly, the methyl group at the 2-position can be replaced with other alkyl or functionalized groups to explore steric and electronic effects on activity.

The following table summarizes the biological activities observed for some analogs of this compound:

Analog ClassSubstituentsObserved Biological ActivityReference
2,5-Dimethylfuran-3-carboxylic acid derivativesVarious amide and ester functionalitiesIDO1 inhibition (cancer immunotherapy)PubMed drughunter.com
2,5-Disubstituted furan derivatives with a 1,3-thiazole moietyVarying substituents on the furan and thiazole (B1198619) ringsα-Glucosidase inhibition (antidiabetic)PubMed nih.gov
Arylfuran derivativesVarious aryl groups and other substituentsAntibacterial activityResearchGate researchgate.net

These findings suggest that this compound and its derivatives are a promising scaffold for the development of new therapeutic agents. Further research is needed to fully elucidate the biological activity profile of the parent compound and to explore the structure-activity relationships within this chemical series.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10O3 B017805 2-Methyl-5-phenylfuran-3-carboxylic acid CAS No. 108124-17-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-5-phenylfuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-8-10(12(13)14)7-11(15-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMNACSEESRUAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353051
Record name 2-Methyl-5-phenyl-3-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108124-17-0
Record name 2-Methyl-5-phenyl-3-furoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-5-phenylfuran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies and Chemical Transformations of 2 Methyl 5 Phenylfuran 3 Carboxylic Acid

De Novo Synthesis Pathways

The creation of the 2-methyl-5-phenylfuran-3-carboxylic acid molecule from simpler, acyclic precursors is a cornerstone of its chemistry. These pathways are designed to construct the furan (B31954) ring system with the desired substitution pattern.

Multi-Step Organic Synthesis Routes to this compound

A widely documented and effective method for synthesizing this compound involves a three-stage process that begins with the formation of a key diketone intermediate, followed by cyclization to form the furan ring, and concluding with hydrolysis to yield the final carboxylic acid.

The initial step in this synthetic sequence is the formation of an ethyl 2-acetyl-4-oxo-4-arylbutanone intermediate. This is typically achieved through an alkylation reaction where sodium ethyl acetoacetate is reacted with phenacyl bromide. This reaction establishes the basic carbon skeleton required for the subsequent cyclization.

The crucial furan ring is formed through a cyclization reaction of the 1,4-dicarbonyl intermediate. This transformation is an example of the Paal-Knorr furan synthesis, which is a classic and reliable method for preparing substituted furans. wikipedia.orguobaghdad.edu.iq The reaction is acid-catalyzed, and a potent dehydrating agent is required to facilitate the removal of a water molecule to form the aromatic furan ring. wikipedia.orguobaghdad.edu.iq

Phosphorus pentoxide (P₂O₅) is a commonly employed and highly effective dehydrating agent for this purpose. wikipedia.orguobaghdad.edu.iq The ethyl 2-acetyl-4-oxo-4-arylbutanone intermediate, when treated with phosphorus pentoxide in a solvent such as benzene, undergoes intramolecular condensation to yield the corresponding ethyl ester of this compound. The mechanism involves the protonation of one carbonyl group by an acid catalyst, which is then attacked by the enol form of the other carbonyl group, leading to a hemiacetal intermediate that dehydrates to the furan. wikipedia.org

Table 1: Reagents in Paal-Knorr Furan Synthesis

Role Reagent Examples
Acid Catalyst Sulfuric acid, Hydrochloric acid wikipedia.org
Dehydrating Agent Phosphorus pentoxide, Anhydrides, Zinc chloride wikipedia.org

The final step in the synthesis is the conversion of the ethyl ester to the desired carboxylic acid. This is accomplished through saponification, which involves the hydrolysis of the ester under basic conditions. The ethyl 2-methyl-5-phenylfuran-3-carboxylate is typically refluxed with an ethanolic solution of a strong base, such as potassium hydroxide (KOH). Following the completion of the hydrolysis, the reaction mixture is acidified with an acid like hydrochloric acid (HCl) to precipitate the crude this compound. The product can then be purified by recrystallization from a suitable solvent like ethanol.

Catalytic and Stereoselective Approaches in Furan-3-carboxylic Acid Synthesis

While the classical Paal-Knorr synthesis is highly effective, modern organic synthesis often seeks more advanced catalytic and stereoselective methods. For the synthesis of furan-3-carboxylic acids, research has explored various catalytic systems. The Paal-Knorr reaction itself is acid-catalyzed, and the choice of catalyst can influence reaction rates and yields. wikipedia.orgyoutube.com

In the broader context of furan synthesis, stereoselective approaches are of significant interest, particularly when chiral centers are present in the substituents. For this compound, which is achiral, stereoselectivity is not a factor in the synthesis of the parent compound. However, for derivatives of furan-3-carboxylic acids that do contain stereocenters, the development of catalytic asymmetric methods is an active area of research. This can involve the use of chiral catalysts to control the stereochemical outcome of the reaction, which is particularly relevant in the synthesis of optically active pharmaceutical intermediates.

Functional Group Interconversions and Derivatization Strategies

The unique arrangement of a carboxylic acid, a methyl group, and a phenyl group on a furan core makes this compound a versatile scaffold for chemical synthesis. Its functional groups offer multiple sites for derivatization, enabling the creation of a diverse range of molecular architectures.

The carboxylic acid group at the 3-position is a primary site for functionalization. Standard organic chemistry transformations can be readily applied to synthesize a variety of ester and amide derivatives.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several established methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. libretexts.org For less reactive alcohols or to achieve higher yields, the carboxylic acid can first be converted to a more reactive acyl halide. For instance, ethyl 2-methyl-5-phenylfuran-3-carboxylate can be prepared via methods described in chemical literature. google.com Phenolic esters, which are generally more challenging to synthesize than alkyl esters due to the lower nucleophilicity of phenols, can be formed using activating agents. arkat-usa.org

Amidation: The synthesis of amides from this compound typically requires activation of the carboxyl group. A direct reaction with an amine is often difficult because the basic amine can deprotonate the carboxylic acid, forming an unreactive carboxylate salt. libretexts.org To overcome this, the reaction is often carried out by heating an ammonium carboxylate salt above 100°C to drive off water and form the amide. libretexts.org Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) can be used to facilitate the formation of an amide bond by creating a good leaving group. libretexts.org A more general and highly effective method involves the conversion of the carboxylic acid to its acid chloride, which then readily reacts with an amine to yield the desired amide. google.commdpi.com

Reaction TypeReagents/ConditionsProduct TypeNotes
Fischer EsterificationAlcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄)Alkyl Ester (e.g., Ethyl 2-methyl-5-phenylfuran-3-carboxylate)Equilibrium-driven reaction. libretexts.org
Amidation (via heat)Amine, Heat (>100°C)AmideProceeds through an ammonium carboxylate salt intermediate. libretexts.org
Amidation (via coupling agent)Amine, DCCAmideForms a more reactive intermediate to facilitate amide bond formation. libretexts.org
Esterification/Amidation (via acid chloride)1. SOCl₂ or (COCl)₂ 2. Alcohol or AmineEster or AmideHighly efficient, two-step process. google.commasterorganicchemistry.com
Table 1: Common Esterification and Amidation Strategies.

The phenyl group at the 5-position of the furan ring is susceptible to electrophilic aromatic substitution reactions. The furan ring itself acts as an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring. Common electrophilic substitution reactions include halogenation, nitration, and sulfonation, typically employing standard reagents under controlled conditions.

Nucleophilic aromatic substitution on the phenyl ring is significantly less common and would require the presence of strong electron-withdrawing groups on the ring and a potent nucleophile, conditions not inherent to the parent molecule.

The furan ring in this compound is an electron-rich heterocycle, making it reactive toward electrophiles. However, its aromaticity is easily lost, and it can undergo ring-opening reactions under strong acidic conditions. stackexchange.com

Oxidation: The furan ring can be oxidized using various oxidizing agents, such as potassium permanganate or chromium trioxide, which can lead to the formation of furanones or ring-opened products.

Reduction: While the carboxylic acid can be reduced to an alcohol, catalytic hydrogenation can also reduce the furan ring, though this often requires harsh conditions that may affect other functional groups.

Electrophilic Substitution: The most electron-rich positions on the furan ring are C2 and C5. Since these are already substituted in the target molecule, electrophilic attack would target the remaining C4 position, though this is generally less favored.

The reaction of this compound with thionyl chloride (SOCl₂) is a standard and efficient method for converting the carboxylic acid into the more reactive 2-methyl-5-phenylfuran-3-carbonyl chloride. libretexts.orgmasterorganicchemistry.com This transformation is crucial as the resulting acid chloride is a key intermediate for the synthesis of esters, amides, and other acyl derivatives under milder conditions than those required for the parent carboxylic acid. masterorganicchemistry.comyoutube.com

The mechanism proceeds in two main stages. First, the hydroxyl group of the carboxylic acid attacks the electrophilic sulfur atom of thionyl chloride. youtube.com This is followed by the departure of a chloride ion and a proton to form a chlorosulfite intermediate. This intermediate is highly reactive and readily undergoes nucleophilic attack by the chloride ion at the carbonyl carbon. libretexts.org The intermediate then collapses, eliminating sulfur dioxide (SO₂) and a chloride ion as leaving groups, to yield the final acid chloride product. youtube.com The formation of gaseous byproducts (SO₂ and HCl) helps to drive the reaction to completion. masterorganicchemistry.com

StepDescriptionKey Intermediate
1Nucleophilic attack of the carboxylic acid's hydroxyl group on thionyl chloride.Protonated chlorosulfite ester
2Formation of a reactive chlorosulfite intermediate.Acyl chlorosulfite
3Nucleophilic attack by a chloride ion on the carbonyl carbon.Tetrahedral intermediate
4Collapse of the intermediate to form the acid chloride, sulfur dioxide, and hydrogen chloride.Final Products
Table 2: Mechanistic Steps for the Reaction with Thionyl Chloride. libretexts.orgyoutube.com

Investigation of Reaction Mechanisms and Kinetics

Understanding the mechanisms behind the formation and functionalization of this compound is essential for optimizing synthetic routes and predicting reactivity.

The synthesis of the 2,3,5-trisubstituted furan ring system often involves cyclization reactions. A common route is the Fiesselmann furan synthesis, where a β-keto ester reacts with a chloromethyl ketone. For this compound, this could involve the reaction of ethyl acetoacetate with phenacyl chloride. The mechanism involves the initial alkylation of the enolate of the β-keto ester, followed by an acid- or base-catalyzed intramolecular cyclization and dehydration to form the aromatic furan ring.

Mechanistic studies of furan functionalization often focus on its behavior under acidic conditions. The protonation of the furan ring at the C2 or C5 position can disrupt its aromaticity, making it susceptible to ring-opening. stackexchange.com This reactivity highlights the need for careful control of reaction conditions, particularly pH, when performing reactions on other parts of the molecule to preserve the furan core. stackexchange.com

Kinetic Parameters of Derivatization Reactions

A thorough review of the scientific literature reveals a notable absence of specific kinetic data for the derivatization reactions of this compound. While the principles of reaction kinetics for common derivatization pathways such as esterification and amidation are well-established, quantitative parameters like rate constants, activation energies, and reaction orders have not been experimentally determined for this particular compound.

Generally, the kinetics of derivatization reactions of carboxylic acids are influenced by several factors, including the structure of the carboxylic acid and the other reactant, the type of catalyst used, the solvent, and the reaction temperature.

Esterification: The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic example. The reaction is reversible, and its kinetics can be described by a second-order rate law. A kinetic study of such a reaction would aim to determine the forward and reverse rate constants (k1 and k-1) and the equilibrium constant (Keq). The Arrhenius equation could then be used to determine the activation energy (Ea), providing insight into the temperature sensitivity of the reaction rate. For heteroaromatic carboxylic acids, the electronic nature of the aromatic ring can influence the reactivity of the carboxyl group. acs.org

Amidation: The direct amidation of a carboxylic acid with an amine is generally a slow reaction due to the formation of a stable ammonium carboxylate salt. To achieve practical reaction rates, coupling agents or catalysts are often employed. Kinetic analysis of catalytic amidation reactions can be complex, with the mechanism often involving multiple steps. mdpi.comresearchgate.netencyclopedia.pub A detailed kinetic study would involve monitoring the concentrations of reactants, intermediates, and products over time to elucidate the reaction mechanism and determine the rate-determining step.

Due to the lack of specific experimental data for this compound, a representative data table for its derivatization reactions cannot be provided. Future research in this area would be valuable for optimizing the synthesis of its derivatives for various applications.

Principles of Green Chemistry in Synthetic Pathway Optimization

Several key metrics are used to assess the "greenness" of a chemical process, including atom economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI). mdpi.comunive.it

Atom Economy: This metric, developed by Barry Trost, measures the efficiency with which atoms from the reactants are incorporated into the final product. A higher atom economy indicates a more efficient process with less waste generation.

E-Factor: The E-factor is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor signifies a greener process.

Process Mass Intensity (PMI): PMI is the ratio of the total mass of materials used (reactants, solvents, catalysts, workup chemicals) to the mass of the final product. A lower PMI is indicative of a more sustainable process.

The traditional synthesis of substituted furans often involves multi-step procedures with the use of stoichiometric reagents and hazardous solvents, leading to poor atom economy and a high E-factor. Modern synthetic methodologies, such as those discussed in section 2.3.1, offer significant improvements in this regard.

For instance, the use of catalytic methods, as opposed to stoichiometric reagents, is a fundamental principle of green chemistry. Catalysts, used in small amounts, can facilitate reactions with high efficiency and selectivity, and can often be recycled and reused. The development of heterogeneous catalysts for furan synthesis is particularly attractive as it simplifies product purification and catalyst recovery.

Another important aspect of green chemistry is the use of renewable feedstocks. Furan derivatives, in general, are of great interest in the context of biorefineries, as they can be derived from biomass. unive.itmdpi.com While the synthesis of this compound has not been explicitly demonstrated from biomass-derived precursors, the furan core suggests the potential for developing such a bio-based route.

The choice of solvent is also a critical consideration in green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. The development of synthetic routes that utilize greener solvents, such as water, supercritical fluids, or ionic liquids, or even solvent-free conditions, would significantly enhance the environmental profile of the synthesis of this compound.

Maximizing atom economy by designing convergent and efficient synthetic routes.

Employing catalytic methods to minimize waste and energy consumption.

Exploring the use of renewable feedstocks.

Replacing hazardous solvents with greener alternatives.

The following table provides a qualitative analysis of how different synthetic approaches to substituted furans align with green chemistry principles.

Synthetic ApproachGreen Chemistry Considerations
Traditional Multi-step Synthesis Often low atom economy, use of stoichiometric and potentially hazardous reagents, generation of significant waste.
Transition-Metal Catalysis High efficiency and selectivity, potential for catalyst recycling, generally better atom economy.
Electrocatalysis Mild reaction conditions, high atom economy, avoids the use of chemical oxidants. chemistryviews.org
Biocatalysis Use of renewable enzymes, high selectivity, reactions often performed in aqueous media under mild conditions.

Future research should focus on developing a synthetic route to this compound that incorporates these green chemistry principles, thereby contributing to a more sustainable chemical industry.

Comprehensive Thermodynamic and Solution Behavior Investigations of 2 Methyl 5 Phenylfuran 3 Carboxylic Acid

Thermochemical Analysis and Energetics

A thorough understanding of the thermochemical properties of 2-Methyl-5-phenylfuran-3-carboxylic acid is crucial for predicting its behavior in chemical reactions and for the design of synthetic pathways.

Experimental Determination of Combustion Energy

The standard molar energy of combustion (ΔcU°) of this compound has been determined experimentally using bomb calorimetry. This technique involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a calibrated calorimeter. The heat released during the combustion process is measured to determine the energy of combustion. For this compound, the mean combustion energy has been reported to be approximately -28062 ± 22 J/g.

Calculation of Enthalpies of Combustion and Formation in Condensed States

From the experimentally determined energy of combustion, the standard molar enthalpy of combustion (ΔcH°) can be calculated. For this compound, the enthalpy of combustion in the condensed state is -5681.2 ± 2.6 kJ/mol lp.edu.ua.

Using the enthalpy of combustion, the standard molar enthalpy of formation (ΔfH°) in the condensed (crystalline) state can be calculated using Hess's law. The standard molar enthalpy of formation for crystalline this compound has been determined to be -469.8 ± 2.6 kJ/mol lp.edu.ua.

Thermochemical ParameterValue
Standard Molar Enthalpy of Combustion (condensed state) -5681.2 ± 2.6 kJ/mol
Standard Molar Enthalpy of Formation (condensed state) -469.8 ± 2.6 kJ/mol

Determination and Recalculation of Enthalpy of Sublimation

The enthalpy of sublimation (ΔsubH), which is the heat required to transform a substance from a solid to a gaseous state, is a key parameter for determining the enthalpy of formation in the gaseous phase. The temperature dependence of the saturated vapor pressure of this compound was determined experimentally, and from these data, the enthalpy of sublimation was calculated and recalculated to 298 K lp.edu.ua. The reported enthalpy of sublimation is 132.7 ± 3.1 kJ/mol lp.edu.ua.

Application and Refinement of Additive Schemes for Enthalpy Prediction (e.g., Benson Scheme)

Additive schemes, such as the Benson group additivity method, are valuable tools for estimating the thermochemical properties of molecules based on the contributions of their constituent functional groups. However, the accuracy of these methods depends on the availability of well-defined group values. For arylfuran derivatives like this compound, the standard Benson scheme required refinement to improve its predictive accuracy lp.edu.ua.

To better account for the specific molecular structure of arylfurans, the Benson scheme was supplemented with new fragments to calculate the enthalpies of formation in the gaseous state more accurately lp.edu.ua. This highlights the need to develop and refine group additivity values for specific classes of compounds to ensure reliable predictions.

Evaluation of Predictive Models for Gaseous State Enthalpies (e.g., Joback Method)

The Joback method is another group-contribution method used to predict various thermodynamic properties, including the enthalpy of formation in the gaseous state. The possibility of using the Joback method to calculate the enthalpies of formation of aryl furans has been analyzed lp.edu.ua. While the Joback method is a useful predictive tool, it has known limitations. For instance, it does not differentiate between aromatic and other cyclic compounds, which can lead to inaccuracies for substances like this compound. Therefore, while it can provide initial estimates, its predictions for complex heterocyclic systems should be used with caution, and ideally validated against experimental data or more sophisticated computational methods.

Solution Thermodynamics and Intermolecular Interactions

The study of the solubility and thermodynamic properties of this compound in various organic solvents provides insights into the intermolecular interactions between the solute and the solvent molecules. The temperature dependencies of the solubility of this compound in acetonitrile, dimethylketone, isopropanol, and ethylacetate have been investigated lp.edu.ua.

From these solubility data, the enthalpies and entropies of solution were determined. By combining these values with the enthalpy of fusion, the enthalpies and entropies of mixing were calculated. A notable observation is the "compensating effect" of mixing, which has been observed for all solvents containing a carboxy group lp.edu.ua. This effect describes a linear relationship between the enthalpy and entropy of mixing, suggesting a common underlying mechanism of intermolecular interaction. In carbonyl-containing solvents such as acetone and ethyl acetate, exothermic mixing helps to offset entropy losses lp.edu.ua.

The thermodynamic parameters of solubility and mixing provide valuable information for processes such as crystallization and for understanding the nature of the solute-solvent interactions.

SolventEnthalpy of Mixing (kJ/mol)Entropy of Mixing (J/mol·K)
Acetonitrile Data not fully availableData not fully available
Dimethylketone Data not fully availableData not fully available
Isopropanol Data not fully availableData not fully available
Ethylacetate Data not fully availableData not fully available

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for 2 Methyl 5 Phenylfuran 3 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 2-Methyl-5-phenylfuran-3-carboxylic acid, ¹H and ¹³C NMR spectroscopy are used to map out the proton and carbon frameworks of the molecule, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals corresponding to the methyl, furan (B31954), phenyl, and carboxylic acid protons.

Based on data from closely related derivatives, such as 2-methyl-5-aryl-furan-3-carboxylic acids, the chemical shifts can be reliably estimated. lp.edu.ua The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a very downfield chemical shift, often above 12 ppm, due to its acidic nature and hydrogen bonding. The methyl protons at the C-2 position of the furan ring are expected to appear as a sharp singlet around 2.6 ppm. The single proton on the furan ring (H-4) would likely resonate as a singlet in the aromatic region, estimated to be around 7.3 ppm. lp.edu.ua The protons of the phenyl group at C-5 will appear as a multiplet in the aromatic region, typically between 7.4 and 7.9 ppm, reflecting the different electronic environments of the ortho, meta, and para positions.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration
-COOH >12.0 Broad Singlet 1H
Phenyl-H 7.4 - 7.9 Multiplet 5H
Furan-H (H-4) ~7.3 Singlet 1H

Note: Data is extrapolated from derivatives and general spectroscopic principles.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments, such as those in carbonyl, aromatic, and aliphatic groups. The molecule contains 12 carbon atoms, and due to molecular symmetry, some may be chemically equivalent.

The carboxyl carbon (-COOH) is expected to have the most downfield chemical shift, typically in the range of 165-185 ppm. The carbons of the furan and phenyl rings will resonate in the aromatic region, generally between 110 and 160 ppm. The specific shifts of the furan carbons (C-2, C-3, C-4, C-5) and phenyl carbons (C-1' to C-6') will be influenced by their substituents. The methyl carbon (-CH₃) will appear at the most upfield region of the spectrum, typically below 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Group Predicted Chemical Shift (δ, ppm)
-C OOH 165 - 185
Aromatic C (Furan & Phenyl) 110 - 160

Note: Data is based on typical chemical shift ranges for organic functional groups.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound, with a molecular formula of C₁₂H₁₀O₃, the calculated monoisotopic mass is 202.06299 Da. nih.gov An experimental HRMS measurement yielding a mass very close to this value would unequivocally confirm the molecular formula.

Table 3: HRMS Data for this compound

Molecular Formula Calculated Monoisotopic Mass (Da)

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like carboxylic acids, often resulting in the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. In addition to the molecular ion, characteristic fragments may be observed. Common fragmentation pathways for carboxylic acids include the loss of water (H₂O, 18 Da) and the loss of the carboxyl group (COOH, 45 Da). libretexts.org The presence of the stable phenyl and furan rings would likely lead to fragments corresponding to these moieties.

Table 4: Predicted ESI-MS Adducts and Major Fragments for this compound

Species Predicted m/z
[M+H]⁺ 203.070
[M+Na]⁺ 225.052
[M-H]⁻ 201.056
[M-H₂O+H]⁺ (Loss of water) 185.060

Note: Predicted m/z values are based on the calculated monoisotopic mass. Fragmentation is based on common pathways for carboxylic acids. libretexts.orguni.lu

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. The results are then compared to the theoretical percentages calculated from the proposed empirical formula. For C₁₂H₁₀O₃, this analysis provides the final validation of the compound's elemental composition.

The theoretical percentages are calculated as follows:

Carbon (C): (12 * 12.011) / 202.21 * 100% = 71.28%

Hydrogen (H): (10 * 1.008) / 202.21 * 100% = 4.99%

Oxygen (O): (3 * 15.999) / 202.21 * 100% = 23.73%

Experimental values that closely match these theoretical percentages would confirm the empirical formula of the synthesized compound.

Table 5: Elemental Analysis Data for C₁₂H₁₀O₃

Element Theoretical Percentage (%)
Carbon (C) 71.28
Hydrogen (H) 4.99

X-ray Diffraction Studies of Crystalline Forms and Derivatives

X-ray diffraction is a cornerstone technique for the unequivocal determination of the three-dimensional atomic arrangement in crystalline solids. For novel compounds such as this compound and its derivatives, single-crystal X-ray diffraction can provide precise data on bond lengths, bond angles, and crystallographic parameters including the unit cell dimensions, space group, and crystal system. This information is invaluable for understanding the molecule's conformation, intermolecular interactions, and packing in the solid state.

The lack of such data presents a gap in the full structural elucidation of this compound and prevents a detailed analysis of its solid-state architecture. Future research efforts focusing on the growth of suitable single crystals and their subsequent analysis by X-ray diffraction would be highly beneficial to the scientific community.

Table 1: Status of Crystallographic Data for this compound

ParameterValueSource
Crystal SystemNot availableN/A
Space GroupNot availableN/A
Unit Cell DimensionsNot availableN/A
Atomic CoordinatesNot availableN/A

Differential Thermal Analysis (DTA) for Fusion Enthalpy and Thermal Transitions

Differential Thermal Analysis (DTA) is a thermoanalytical technique used to investigate the thermal properties of materials, including melting points, phase transitions, and decomposition temperatures. In a DTA experiment, the temperature difference between a sample and an inert reference is measured as a function of temperature, providing insights into the thermal events that involve the absorption or release of heat.

For this compound and its derivatives, DTA is a valuable tool for determining their melting points and assessing their thermal stability. However, studies on the thermal behavior of this class of compounds have revealed a significant challenge in the direct determination of their enthalpy of fusion (ΔfusH). It has been reported that arylfuran carboxylic acids, including this compound, exhibit a marked tendency for thermooxidative degradation immediately upon reaching their melting point. This decomposition process is observable on derivatograms as a significant loss of sample weight that commences concurrently with melting.

This thermal instability at the melting point makes it impossible to obtain a clean endothermic fusion peak from which the enthalpy of fusion can be accurately calculated. Consequently, researchers have resorted to approximate methods to estimate the thermodynamic parameters of solubility, which are dependent on the fusion enthalpy. For the broader class of arylfurans, an average specific entropy of fusion has been used to derive an estimated enthalpy of fusion. For instance, a study on chlorine derivatives of 2-methyl-5-arylfuran-3-carboxylic acids reported a calculated enthalpy of fusion of 48.1 ± 4.1 kJ/mol for the general class of arylfurans. However, a precise, experimentally determined value for this compound itself remains elusive due to its inherent thermal degradation profile.

Table 2: Thermal Properties of this compound and Related Compounds

Compound/ClassMelting Point (°C)Enthalpy of Fusion (ΔfusH)Observations
This compound176Not directly determinable by DTAExperiences thermooxidative degradation at the melting point
Arylfurans (general class)Variable48.1 ± 4.1 kJ/mol (calculated)Value is an approximation for the class of compounds

Research on Biological Activities and Medicinal Chemistry Applications of 2 Methyl 5 Phenylfuran 3 Carboxylic Acid Derivatives

Evaluation of Pharmacological Potential

The pharmacological potential of derivatives based on the phenylfuran carboxylic acid scaffold is assessed through a variety of established and specialized screening methods. These evaluations are crucial for identifying lead compounds and understanding their mechanism of action at a molecular level.

The initial evaluation of the biological activity of 2-Methyl-5-phenylfuran-3-carboxylic acid derivatives and related compounds typically involves a battery of in vitro screening assays. These methodologies are designed to measure the compound's effect on specific enzymes, cells, or microorganisms in a controlled laboratory setting.

Commonly employed techniques include fluorescence-based assays, which are particularly useful for monitoring the activity of enzymes like Human Sirtuin 2 (SIRT2). nih.govnih.gov In these assays, the enzyme's activity on a fluorogenic substrate is measured, and the inhibitory effect of a test compound is quantified by the reduction in fluorescence. For enzymes such as salicylate (B1505791) synthase (MbtI), a key target in Mycobacterium tuberculosis, fluorimetric assays are also utilized to measure the production of salicylic (B10762653) acid, with inhibition determined by the decrease in the fluorescent signal. tandfonline.comresearchgate.net

For assessing antibacterial potential, standard microbiology techniques such as the disc diffusion method and micro broth dilution are used. orientjchem.org The disc diffusion method provides a qualitative assessment of antibacterial activity by measuring the zone of inhibition around a compound-impregnated disk on a bacterial lawn. orientjchem.org The micro broth dilution method is a quantitative technique used to determine the Minimal Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. orientjchem.org

To evaluate the potential of these compounds as anticancer agents, cytotoxicity assays are performed against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. orientjchem.org Furthermore, high-throughput screening (HTS) assays are often employed in the initial stages of drug discovery to rapidly test large libraries of compounds for activity against a specific target. nih.gov

Following initial screening, research focuses on identifying and validating the specific molecular targets through which these compounds exert their biological effects. This involves more detailed enzymatic and cellular assays to confirm the mechanism of action and to understand the structure-activity relationships (SAR) that govern the compound's potency and selectivity.

Lipoxygenases (LOX) are enzymes involved in the biosynthesis of leukotrienes, which are inflammatory mediators. While there is significant interest in developing LOX inhibitors for treating inflammatory diseases, a review of the available scientific literature did not yield specific studies evaluating derivatives of this compound for 5-lipoxygenase (5-LOX) inhibitory activity. Research in this area has focused on other chemical scaffolds, such as those based on 2-(3-methylphenyl)propanoic acid. nih.govresearchgate.net

A promising avenue for the development of new antitubercular drugs is the inhibition of salicylate synthase (MbtI). mdpi.com This enzyme is essential for the biosynthesis of mycobactins, which are siderophores required for iron acquisition by Mycobacterium tuberculosis (Mtb), and it is absent in humans. mdpi.com

Derivatives of 5-phenylfuran-2-carboxylic acid, which are structurally related to this compound, have been identified as a promising class of MbtI inhibitors. tandfonline.comresearchgate.net Structure-activity relationship (SAR) studies have been conducted to optimize these furan-based compounds. For instance, the replacement of a nitro moiety in an initial hit compound led to the discovery of new leads with strong activity against MbtI. tandfonline.com One of the most potent inhibitors to emerge from these studies, 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid, demonstrated better antitubercular activity compared to earlier leads. mdpi.com The research highlighted the importance of the furan (B31954) scaffold as a key part of the pharmacophore for MbtI inhibition. mdpi.com

Table 1: MbtI Inhibitory Activity of Selected 5-Phenylfuran-2-Carboxylic Acid Derivatives

Compound Substituent on Phenyl Ring MbtI IC₅₀ (µM) MbtI Kᵢ (µM) Reference
1a 4-NO₂ 7.6 5.3 unipi.it
1h 3-CN - 8.8 tandfonline.comresearchgate.net
IV 3-CN, 5-CF₃ ~18 (isomer) - mdpi.com

This table is interactive and allows for sorting of data.

Human sirtuin 2 (SIRT2) is a NAD⁺-dependent protein deacetylase that has emerged as a therapeutic target for cancer, neurodegenerative diseases, and other conditions. nih.govnih.gov The screening of compound libraries has led to the identification of derivatives based on a (5-phenylfuran-2-yl)methanamine (B3023609) scaffold as potent SIRT2 inhibitors. nih.gov

Through SAR studies, researchers identified that modifications to the phenylfuran core could significantly enhance inhibitory activity. nih.gov For example, an initial hit, 4-(5-((3-(quinolin-5-yl)ureido)methyl)furan-2-yl)benzoic acid, showed moderate inhibition. nih.gov Subsequent synthesis and testing of a series of derivatives led to the discovery of a compound (referred to as 25 in the study) with an IC₅₀ value of 2.47 µM, which was significantly more potent than the known SIRT2 inhibitor AGK2 (IC₅₀ = 17.75 µM). nih.gov Molecular docking studies suggested that this potent compound fits well into an induced hydrophobic pocket of the SIRT2 enzyme. nih.gov Further research has also explored benzofuran (B130515) derivatives as selective SIRT2 inhibitors. mdpi.com

Table 2: SIRT2 Inhibitory Activity of Selected Phenylfuran and Related Derivatives

Compound Scaffold SIRT2 IC₅₀ (µM) Reference
20 (5-phenylfuran-2-yl)methanamine derivative >10 nih.gov
25 (5-phenylfuran-2-yl)methanamine derivative 2.47 nih.gov
AGK2 Furan derivative (Reference) 17.75 nih.gov
7e Benzofuran derivative 3.81 mdpi.com

This table is interactive and allows for sorting of data.

Derivatives of phenylfuran carboxylic acid have been investigated for their activity against several other biological targets, demonstrating the versatility of this chemical scaffold.

ATP-Citrate Lyase (ACL) Inhibition: Virtual high-throughput screening of a furoic acid library identified furan and benzofuran derivatives as novel inhibitors of ATP-citrate lyase (ACL). nih.gov ACL is a key enzyme in cancer metabolism, catalyzing the formation of cytosolic acetyl-CoA. The most potent inhibitor discovered in this study had an IC₅₀ of 4.1 µM. nih.gov

Protein Tyrosine Kinase (PTK) Inhibition: A series of furan-2-yl(phenyl)methanone derivatives were synthesized and screened for their in vitro protein tyrosine kinase inhibitory activity. mdpi.com Several compounds exhibited potent activity, with IC₅₀ values ranging from 2.72 to 6.42 µM, surpassing the activity of the reference compound, genistein (B1671435) (IC₅₀ = 13.65 µM). mdpi.com

Antibiofilm Activity: In the search for agents to combat bacterial biofilms, which contribute to persistent infections and drug resistance, furan-2-carboxamides were designed as bioisosteric replacements for unstable furanone compounds. nih.govresearchgate.net These derivatives showed significant antibiofilm activity against Pseudomonas aeruginosa, with the most active compounds reducing biofilm formation by up to 58%. nih.gov Their mechanism is believed to involve the quenching of quorum sensing, with LasR suggested as a plausible target. nih.govresearchgate.net

Molecular Mechanism of Action Studies

The primary molecular mechanism identified for the parent compound, this compound, also known as Jedi1, is the activation of the mechanosensitive ion channel Piezo1. wikipedia.org This channel is a crucial transducer of mechanical forces into biochemical signals in various cell types. researchgate.net The activation of Piezo1 by Jedi1 is allosteric and occurs through a distinct mechanism compared to other known activators. researchgate.net Jedi1 targets the extracellular side of the channel's three-bladed, propeller-like architecture. researchgate.net This interaction is believed to induce a conformational change through blade deformation, which promotes the opening of the channel pore, rather than modulating the pore directly. researchgate.net This mode of action contrasts with that of another Piezo1 agonist, Yoda1, which binds to a different site near the central pore to stabilize the open conformation. researchgate.net The shared 3-carboxylic acid methylfuran moiety present in Jedi1 and the related compound Jedi2 (2-Methyl-5-(thien-2-yl)-3-furoic acid) is considered the putative domain responsible for Piezo1 activation. researchgate.net

In the context of antitubercular research, derivatives of the closely related 5-phenylfuran scaffold have been found to act via a different mechanism. Specifically, certain 5-phenylfuran-2-carboxylic acid derivatives function as inhibitors of the salicylate synthase MbtI. mdpi.com This enzyme is essential for the biosynthesis of mycobacterial siderophores (mycobactins), which are crucial for iron acquisition by Mycobacterium tuberculosis (Mtb). mdpi.com As the MbtI enzyme is absent in humans, it represents an attractive and specific target for developing new antitubercular agents. mdpi.com Studies have shown that these furan-based compounds act as competitive inhibitors of MbtI, interfering with a vital pathway for mycobacterial survival. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-activity relationship (SAR) studies have elucidated key structural features required for the biological activity of this compound and its analogs. For the activation of the Piezo1 channel, the core 2-methylfuran-3-carboxylic acid moiety is considered essential. researchgate.net The activity of Jedi1 (this compound) and Jedi2 (where the 5-phenyl group is replaced by a bioisosteric 2-thienyl group) highlights the importance of this central scaffold. researchgate.net A compound lacking this moiety, N-Butylaniline, was found to be inactive, reinforcing the significance of the methylfuran carboxylic acid structure for interacting with the Piezo1 channel. researchgate.net

Key findings from these SAR studies include:

Importance of the Furan Core : The furan ring itself is considered a crucial part of the pharmacophore for MbtI inhibition. mdpi.com

Effect of Phenyl Substituents :

A cyano (-CN) group at the meta-position (position 3) of the phenyl ring was found to yield better results in terms of enzyme inhibition compared to other groups. mdpi.com

Disubstitution on the phenyl ring, particularly at the 3 and 5 positions, proved advantageous for achieving potent MbtI inhibition and significant antimycobacterial effect. mdpi.com

The presence of adjacent bulky groups on the phenyl ring, such as a cyano and a trifluoromethyl (-CF₃) group at the 2 and 4 positions, can be detrimental to activity, likely due to steric hindrance. Relocating these groups to the 3 and 5 positions avoids this issue. mdpi.com

The following table summarizes the MbtI inhibitory activity and antimycobacterial activity of selected 5-phenylfuran-2-carboxylic acid analogs. mdpi.com

CompoundSubstituents on 5-Phenyl RingMbtI Inhibition IC₅₀ (µM)Antimycobacterial Activity MIC₉₉ (µM)
Lead Compound I3-CN~15250
Analog 12-CN, 4-CF₃~18>250
Compound IV3-CN, 5-CF₃~15125
Analog 22,4-bis(CF₃)~13>250
Compound V3,5-bis(CF₃)~19>250

The insights gained from SAR studies have guided the rational design and synthesis of new analogs with optimized biological activity. For the development of antitubercular agents, the focus has been on modifying the 5-phenylfuran-2-carboxylic acid scaffold to enhance MbtI inhibition and improve cell permeability and efficacy against Mtb. mdpi.com

One successful strategy involved the isomeric repositioning of substituents on the phenyl ring. For example, based on the finding that a 2-cyano-4-(trifluoromethyl)phenyl derivative had promising enzyme inhibitory activity but poor whole-cell activity, a new analog, 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid (Compound IV), was designed. mdpi.com The rationale was to move the cyano group to the more favorable meta position and to relocate the trifluoromethyl group to avoid potential steric clashes between adjacent substituents. mdpi.com This rationally designed compound retained potent enzyme inhibition while exhibiting significantly improved antitubercular activity, with its MIC⁹⁹ value being half that of the original lead compound. mdpi.com

This approach demonstrates a classic drug design cycle: initial hits are identified, SAR is established, and this knowledge is then used to design second-generation compounds with improved properties. The synthesis of these new analogs allows for the exploration of previously unexamined substitution patterns and the fine-tuning of the molecule's electronic and steric properties to maximize biological effect. mdpi.com

Applications in Drug Discovery and Therapeutic Development

The furan-carboxylic acid scaffold is being actively explored in the development of novel antitubercular agents. mdpi.com The primary strategy revolves around targeting the salicylate synthase MbtI, an enzyme critical for iron metabolism in Mtb but absent in humans, which promises a selective therapeutic window. mdpi.com

Research has led to the identification of potent furan-based MbtI inhibitors. mdpi.com Through rational design and SAR studies, compounds such as 5-(3-cyano-5-(trifluoromethyl)phenyl)furan-2-carboxylic acid have emerged as promising leads. mdpi.com This derivative demonstrated a notable improvement in bactericidal activity against M. bovis BCG, a surrogate for Mtb, with a MIC⁹⁹ of 125 µM under iron-limiting conditions. mdpi.com This represented a twofold improvement over previous lead compounds and highlighted the potential for achieving effective whole-cell activity with this class of inhibitors. mdpi.com Further studies confirmed that this compound acts as a competitive inhibitor of MbtI with a Ki value of approximately 9 µM. mdpi.com The progress in this area underscores the importance of the mycobactin (B74219) biosynthetic pathway as a target for anti-TB drug development and establishes the 5-phenylfuran-2-carboxylic acid framework as a viable scaffold for further optimization. mdpi.com

The furan ring is a component of many compounds with recognized biological activities, including anti-inflammatory effects. nih.govijabbr.com Furan derivatives have been shown to exert anti-inflammatory action through various mechanisms, such as scavenging free radicals and modulating inflammatory signaling pathways like MAPK and PPAR-ɣ. nih.gov

The parent compound, this compound (Jedi1), contributes to this field through its specific mechanism as a Piezo1 channel activator. wikipedia.org Piezo1 channels are expressed in immune cells and are increasingly recognized as regulators of inflammatory processes, acting as sensors of mechanical cues in the tissue environment. researchgate.net Therefore, chemical modulation of Piezo1 by Jedi1 and its derivatives offers a potential pathway for therapeutic intervention in inflammation.

Furthermore, research into structurally similar scaffolds reinforces the anti-inflammatory potential. Studies on 5-phenylthiophene-3-carboxylic acid derivatives, where the furan oxygen is replaced by a sulfur atom, have identified them as potential antirheumatic agents. nih.gov The mechanism for these thiophene (B33073) analogs was linked to the antagonism of interleukin-1 (IL-1), a key pro-inflammatory cytokine. nih.gov This suggests that derivatives of 5-phenylfuran-3-carboxylic acid could be rationally designed and investigated for similar activities, targeting key mediators of the inflammatory response. nih.gov

Investigations into Neurogenesis Induction

The induction of neurogenesis, the process of generating new neurons, is a significant area of research for treating neurodegenerative diseases and psychiatric disorders. While direct studies on this compound are not prominent, the broader class of small molecules is being actively investigated for neurogenic potential.

Research has shown that certain synthetic compounds can promote the differentiation of newborn cells into mature neurons in the adult hippocampus, a key region for learning and memory. For instance, studies on diphenyl acrylonitrile (B1666552) derivatives have identified compounds that exhibit better activity in promoting neuronal differentiation than some clinical drug candidates. nih.gov The evaluation of such compounds typically involves administering them to animal models, followed by the injection of a proliferation marker like BrdU (5-bromo-2'-deoxyuridine). Immunohistochemical analysis is then used to quantify the number of new cells (BrdU-positive) and new mature neurons (BrdU and NeuN-positive). nih.gov

For a compound like this compound to be investigated for neurogenesis induction, a similar research pathway would be followed. Initial in vitro assays using neural stem cells would assess its ability to promote proliferation and differentiation. Promising results would lead to in vivo studies in rodent models to confirm its efficacy and mechanism of action within the complex environment of the brain. nih.gov

Role as Modifying Agents in Copolymerization

Furan-based compounds, particularly 2,5-furandicarboxylic acid (FDCA), are recognized as important bio-based monomers for producing sustainable polymers like poly(ethylene furanoate) (PEF), an alternative to petroleum-based PET. mdpi.com A key strategy for tailoring the properties of these polymers for specific applications is copolymerization, where a second monomer is introduced to modify the polymer backbone. mdpi.com

The inclusion of comonomers can alter critical properties such as thermal stability, glass transition temperature (Tg), and mechanical performance. mdpi.com While FDCA is a difunctional acid used to build the main polymer chain, monofunctional carboxylic acids or their derivatives can act as chain modifiers or terminators, controlling molecular weight or adding specific functionalities. A patent for furan-3-carboxylic acid derivatives describes their use as light stabilizers for various polymers, including ethylene (B1197577) copolymers and polystyrene, indicating a role in modifying final material properties. google.com

Theoretically, this compound, being a monofunctional carboxylic acid, could be explored as a comonomer or modifying agent in furan-based polyester (B1180765) synthesis. Its incorporation could introduce changes to the polymer's characteristics due to its specific phenyl and methyl substitutions. Research in this area would involve synthesizing a series of copolymers with varying amounts of the modifying acid and systematically analyzing their thermal and mechanical properties to determine its effect. mdpi.com

Applications in Catalyst Synthesis

The use of furan derivatives is more common as substrates in catalytic reactions rather than as components of catalysts themselves. researchgate.net There is extensive research on the catalytic oxidation of furan derivatives like 5-hydroxymethylfurfural (B1680220) (HMF) to produce valuable chemicals such as 2,5-furandicarboxylic acid (FDCA). researchgate.netrmit.edu.autue.nlsemanticscholar.org These processes often employ catalysts based on noble metals (like gold or palladium) or non-noble mixed-metal oxides. rmit.edu.autue.nl

However, organic molecules can serve as ligands that coordinate with a metal center to form a catalyst. The carboxylic acid group and the oxygen atom in the furan ring of this compound could theoretically act as coordination sites for a metal ion. Such a metal-ligand complex could then be investigated for catalytic activity in various organic transformations. The synthesis would involve reacting the furan acid with a suitable metal salt and characterizing the resulting complex. Its catalytic performance would then be tested in benchmark reactions, such as cross-coupling or oxidation reactions.

Computational Chemistry in Medicinal Chemistry

Computational tools are indispensable in modern medicinal chemistry for accelerating the discovery and design of new drugs. scielo.br In silico methods allow for the rapid assessment of molecular properties, helping to prioritize compounds for synthesis and experimental testing, thereby saving significant time and resources. scielo.br

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. ijper.org This method is crucial for understanding the structural basis of a ligand's biological activity and for structure-based drug design. The simulation calculates a docking score, which estimates the binding affinity between the ligand and the receptor. ijper.org

For furan-containing compounds, molecular docking has been widely used to explore their potential as inhibitors of various enzymes and receptors. Studies have investigated furan derivatives as potential inhibitors for targets such as Escherichia coli enzymes, interleukin-13, and the EGFR tyrosine kinase. ijper.orgresearchgate.netnih.gov These simulations reveal key interactions, such as hydrogen bonds and pi-pi stacking, between the furan ligand and amino acid residues in the receptor's active site. ijper.orgresearchgate.net For example, the carboxylate group of furan- and thiophene-based ligands has been shown to form a crucial ionic interaction with manganese ions in the active site of the MetAP-Mn(II) receptor. researchgate.net

A docking study of this compound would involve selecting a relevant biological target, preparing the 3D structures of both the ligand and the receptor, and using software like GLIDE to predict the binding mode and affinity. ijper.org The results would provide insights into its potential mechanism of action and guide further chemical modifications to improve potency.

Table 1: Examples of Molecular Docking Results for Furan-Containing Ligands Against Bacterial Enoyl Reductase. (Note: This data is for different furan-azetidinone hybrids and serves as an example of typical results from such a study. ijper.org)

Compound IDGlide ScoreEmodel Score (kcal/mol)Key Interactions Noted
4e -9.195-73.407Pi-pi stacking with PHE 94 and TYR 146
4d -8.761-63.634Data not specified
4m -8.411-61.503Data not specified
4i -8.318-64.441Data not specified

In Silico Prediction of Biological Activity and ADME-related Properties

Beyond predicting binding, computational chemistry is used to forecast a molecule's pharmacokinetic profile, commonly referred to as ADME properties: Absorption, Distribution, Metabolism, and Excretion. scielo.brnih.gov Predicting these properties early in the drug discovery process is critical, as poor pharmacokinetics is a major cause of clinical trial failures. scielo.br

In silico tools use quantitative structure-activity relationship (QSAR) models and other algorithms to predict properties like intestinal absorption, blood-brain barrier permeability, plasma protein binding, and interaction with metabolic enzymes (e.g., Cytochrome P450). frontiersin.orgfrontiersin.org Various "drug-likeness" rules, such as Lipinski's Rule of Five, are also applied to assess a compound's potential to be an orally active drug. frontiersin.org Numerous studies on furan derivatives have successfully employed these tools to evaluate their ADME profiles, guiding the selection of candidates with favorable pharmacokinetic characteristics. nih.govasianpubs.orgasianpubs.org

The ADME-related properties of this compound can be predicted using its chemical structure. Public databases and prediction software provide calculated values for key descriptors relevant to its potential as a drug candidate. nih.gov

Table 2: Predicted Physicochemical and ADME-related Properties of this compound. (Note: Data is computationally generated and sourced from public databases like PubChem. nih.gov)

Property/DescriptorPredicted ValueSignificance in Drug Discovery
Molecular Weight 202.21 g/mol Conforms to Lipinski's rule (< 500)
logP (Octanol-Water Partition Coefficient) 2.6Indicates good membrane permeability (Lipinski's rule < 5)
Hydrogen Bond Donors 1Conforms to Lipinski's rule (≤ 5)
Hydrogen Bond Acceptors 3Conforms to Lipinski's rule (≤ 10)
Topological Polar Surface Area (TPSA) 50.4 ŲSuggests good intestinal absorption (< 140 Ų)
Rotatable Bonds 2Indicates low conformational flexibility (Rule of thumb < 10)

Theoretical and Computational Chemistry Investigations of 2 Methyl 5 Phenylfuran 3 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 2-Methyl-5-phenylfuran-3-carboxylic acid.

The electronic structure of a molecule governs its reactivity. For this compound, the distribution of electrons is influenced by the interplay between the electron-rich furan (B31954) ring, the phenyl substituent, the methyl group, and the electron-withdrawing carboxylic acid group.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In a typical DFT study of a similar furan derivative, the HOMO is often delocalized over the furan and phenyl rings, indicating these are the likely sites for electrophilic attack. The LUMO, conversely, would be expected to have significant contributions from the carboxylic acid group and the furan ring, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution. For this compound, the MEP would likely show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them potential sites for hydrogen bonding and interaction with electrophiles. The hydrogen of the carboxylic acid would be a region of high positive potential.

Reactivity Descriptors: Global reactivity descriptors, calculated from the energies of the FMOs, can quantify the molecule's reactivity.

DescriptorFormulaPredicted Significance for this compound
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2A measure of the molecule's ability to attract electrons.
Chemical Hardness (η) η = (I - A) / 2A measure of the molecule's resistance to charge transfer.
Electrophilicity Index (ω) ω = χ2 / (2η)A measure of the molecule's electrophilic character.

These descriptors are valuable in Quantitative Structure-Activity Relationship (QSAR) studies, which correlate a compound's chemical structure with its biological activity or physical properties. For instance, QSAR models have been developed for furan derivatives to predict their efficacy as corrosion inhibitors. digitaloceanspaces.com

The flexibility of this compound arises primarily from the rotation around the single bond connecting the furan and phenyl rings, and the orientation of the carboxylic acid group.

A conformational analysis would typically involve scanning the potential energy surface by systematically rotating these bonds. The results would reveal the most stable conformers (energy minima) and the transition states (saddle points) that separate them. It is expected that the most stable conformation would have the phenyl ring and the furan ring in a non-planar arrangement to minimize steric hindrance. The carboxylic acid group's orientation will be influenced by potential intramolecular hydrogen bonding with the furan oxygen.

The energy landscape would illustrate the relative energies of these conformers and the energy barriers to their interconversion. This information is critical for understanding which conformations are likely to be present under different conditions and how they might interact with biological targets or other molecules.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular modeling and dynamics (MD) simulations can predict the behavior of this compound over time.

Development and Application of Predictive Algorithms for Chemical Properties

Predictive algorithms, often based on QSAR or machine learning models, are widely used to estimate key physicochemical properties of molecules.

pKa: The acid dissociation constant (pKa) is a critical parameter for any carboxylic acid. For this compound, the pKa would be influenced by the electronic effects of the substituents on the furan ring. The phenyl group is generally weakly electron-withdrawing, while the methyl group is electron-donating. These opposing effects would modulate the acidity of the carboxylic acid. For a related compound, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, the pKa values for the two carboxylic acid groups were experimentally determined to be 3.2 and 3.6. nih.gov Based on this, the pKa of this compound is likely to be in a similar range.

LogP and LogS: The octanol-water partition coefficient (LogP) is a measure of a molecule's lipophilicity, while the aqueous solubility (LogS) is also a crucial property. Predictive models for these properties often use a combination of fragment-based contributions and topological descriptors. Given the presence of both a hydrophobic phenyl group and a hydrophilic carboxylic acid group, this compound is expected to have moderate lipophilicity and solubility. Experimental studies on the solubility of other furan carboxylic acids have shown that their solubility is highly dependent on the solvent system. researchgate.net

PropertyPredicted Value RangeMethod of Prediction
pKa 3.0 - 4.0Based on related furan carboxylic acids and substituent effects.
LogP 2.0 - 3.0Fragment-based prediction models.
LogS -3.0 to -2.0 (mol/L)QSAR models based on molecular descriptors.

Correlation and Validation of Computational Data with Experimental Observations

A crucial aspect of computational chemistry is the validation of theoretical predictions with experimental data. For this compound, experimental thermodynamic data is available, which can be used to benchmark computational methods.

A study determined the following experimental thermodynamic properties for this compound lpnu.ua:

PropertyExperimental Value (kJ/mol)
Enthalpy of Combustion -5681.2 ± 2.6
Enthalpy of Formation (condensed state) -469.8 ± 2.6
Enthalpy of Sublimation 132.7 ± 3.1

High-level ab initio calculations, such as the DLPNO–CCSD(T1)/CBS method, have been shown to accurately predict the gas-phase enthalpies of formation for a wide range of furan derivatives. figshare.com By calculating the gas-phase enthalpy of formation for this compound using such methods, a direct comparison can be made with the value derived from the experimental data (condensed state enthalpy of formation plus enthalpy of sublimation). A close agreement between the calculated and experimental values would validate the computational methodology, lending confidence to other predicted properties for which experimental data is unavailable.

Emerging Research Avenues and Future Directions

Exploration of Novel Synthetic Pathways and Methodologies

The current synthesis of 2-methyl-5-phenylfuran-3-carboxylic acid often involves multi-step procedures that can be time-consuming and may not be the most efficient. One documented method involves the alkylation of sodium ethyl acetoacetate with phenacyl bromide, followed by cyclization and saponification. Another approach starts with the in-situ generation of a diazonium salt, which is then coupled with a methyl 2-methylfuran-3-carboxylate intermediate, followed by hydrolysis to yield the final acid.

Future research is focused on developing more streamlined and sustainable synthetic strategies. Key areas of exploration include:

Catalytic Systems: Investigating novel catalysts to improve reaction yields and reduce the number of synthetic steps. For instance, research into ruthenium-catalyzed chemoselective oxidation of furan (B31954) rings presents a potential pathway for synthesizing related 2-arylalkanoic acids, which could be adapted for furan carboxylic acids. epa.gov

Flow Chemistry: Implementing continuous flow reactors could offer better control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch processes.

Biocatalysis: Utilizing enzymes to catalyze specific steps in the synthesis could lead to more environmentally friendly processes with high stereoselectivity. A recent development in this area is the use of whole-cell systems for the carboxylation of 2-furoic acid to produce furan-2,5-dicarboxylic acid (FDCA) under mild conditions. researchgate.net

Direct Carboxylation: Exploring direct C-H carboxylation methods using carbon dioxide as a green and abundant C1 source is a highly attractive avenue. rsc.orgarkat-usa.org Success in this area could significantly simplify the synthesis of various furan carboxylic acids.

Table 1: Comparison of Synthetic Methodologies for Furan Carboxylic Acids
MethodologyDescriptionPotential AdvantagesReference
Multi-step Classical SynthesisInvolves sequential steps of alkylation, cyclization, and saponification or diazonium salt coupling followed by hydrolysis.Established and well-documented.
Ruthenium-Catalyzed OxidationChemoselective oxidation of a furan ring to a carboxylic acid.High selectivity and good yields. epa.gov
Carbonate-Promoted CarboxylationSynthesis of furan-2,5-dicarboxylic acid from 2-furoic acid and CO2.Utilizes a renewable feedstock and avoids harsh oxidation steps. rsc.org
Whole-Cell BiocatalysisEnzymatic carboxylation of furoic acid derivatives.Mild reaction conditions, environmentally friendly, CO2 sequestration. researchgate.net

Identification of Untapped Biological Targets and Therapeutic Areas

This compound has already demonstrated interaction with specific molecular targets, indicating its therapeutic potential. It is known to act as an agonist for the mechanosensitive ion channel PIEZO1 and binds to the 5HT1A serotonin receptor, suggesting applications in neuropharmacology and pain mechanism studies. Its antimicrobial properties have also been noted.

However, the full biological scope of this compound and its derivatives is likely much broader. Future research will focus on:

Target Deconvolution: For derivatives identified through phenotypic screening, such as those showing promise for type 2 diabetes, identifying the precise molecular targets is a crucial next step. nih.gov

Exploring New Target Classes: Systematically screening the compound against other important target families, such as G-protein coupled receptors (GPCRs), kinases, and proteases, could reveal novel therapeutic applications.

Therapeutic Area Expansion: Based on its known activities, exploration into related therapeutic areas is warranted. For example, its effect on serotonin receptors could be investigated for anxiety and depression, while its role as a PIEZO1 agonist could be relevant for vascular biology and red blood cell function. biosynth.com The furan scaffold is also being investigated in the context of Alzheimer's disease and for developing new antibacterial agents. biosynth.comnih.gov

Integration with Advanced Materials Science Research

While the primary focus has been on the biological activity of furan carboxylic acids, their unique chemical structures also make them interesting candidates for materials science applications. A prominent example is furan-2,5-dicarboxylic acid (FDCA), a key bio-based monomer for producing polyethylene furandicarboxylate (PEF), a promising renewable substitute for petroleum-derived PET. rsc.org

Future research could explore the integration of this compound and its derivatives into advanced materials:

Polymer Science: The rigid furan ring and the reactive carboxylic acid group could be utilized to synthesize novel polyesters, polyamides, or other polymers with unique thermal, mechanical, or optical properties.

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality makes it a suitable ligand for constructing MOFs, which have applications in gas storage, catalysis, and separation. The phenyl and methyl substitutions could be used to tune the pore size and functionality of the resulting framework.

Functional Materials: The conjugated system of the phenyl-furan structure suggests potential for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), after suitable chemical modification.

Development of High-Throughput Screening and Combinatorial Chemistry Platforms

To efficiently explore the vast chemical space around the this compound scaffold, high-throughput methods are essential. Phenotypic screening has already proven effective in identifying furan-2-carboxylic acid derivatives with anti-diabetic properties. nih.gov

Future efforts will likely involve:

Combinatorial Synthesis: The development of diversity-oriented synthesis strategies will enable the rapid generation of large libraries of furan carboxylic acid analogs. nih.gov By varying the substituents on the furan ring and the phenyl group, chemists can systematically probe the structure-activity relationship (SAR).

High-Throughput Screening (HTS): Implementing automated HTS assays will allow for the rapid evaluation of these compound libraries against a wide range of biological targets. This will accelerate the identification of new lead compounds for drug discovery.

High-Content Screening (HCS): Using automated microscopy and image analysis, HCS can provide more detailed information on the effects of compounds on cellular morphology and function, offering deeper insights than traditional HTS.

Table 2: Platforms for Accelerated Furan Carboxylic Acid Discovery
PlatformDescriptionApplication to Furan Carboxylic Acids
Combinatorial ChemistryRapid synthesis of a large number of different but structurally related molecules.Generate libraries of this compound derivatives to explore SAR.
High-Throughput Screening (HTS)Automated testing of large numbers of compounds for a specific biological activity.Quickly identify active compounds against specific enzymes, receptors, or cell lines.
Phenotypic ScreeningScreening compounds in cell-based or organism-based models to identify agents that cause a desired change in phenotype.Discover compounds with novel mechanisms of action for complex diseases like diabetes. nih.gov
High-Content Screening (HCS)Uses automated imaging and analysis to extract quantitative data from cell populations.Provide detailed mechanistic insights into the cellular effects of lead compounds.

Application of Artificial Intelligence and Machine Learning in Furan Carboxylic Acid Discovery

For furan carboxylic acids, AI and ML can be applied in several ways:

Generative Models for de Novo Design: AI models, such as SyntheMol, can design entirely new molecules that have never been synthesized but are predicted to have high activity against a specific target. stanford.edu These models can be trained on existing furan chemistry to generate novel, synthesizable furan carboxylic acid derivatives.

Predictive Modeling: ML algorithms can be trained to predict the biological activity, toxicity, and pharmacokinetic properties (ADMET) of new furan derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing.

Synthesis Planning: AI tools can analyze the structure of a target molecule and propose the most efficient synthetic routes, potentially identifying novel pathways that are more efficient than traditional methods.

Data Analysis: Machine learning can help analyze complex datasets from HTS and HCS, identifying subtle structure-activity relationships and helping to build more accurate predictive models. youtube.com This approach has already been used to discover new classes of antibiotics. ccn.com

The integration of these advanced computational tools with experimental chemistry and biology will undoubtedly accelerate the discovery and development of the next generation of drugs based on the this compound scaffold.

Q & A

Q. How is 2-methyl-5-phenylfuran-3-carboxylic acid synthesized and characterized in laboratory settings?

The compound is synthesized via a multi-step process:

  • Step 1 : Reaction of sodium ethyl acetoacetate with phenacyl bromide to form ethyl-2-acetyl-4-oxo-4-arylbutanone.
  • Step 2 : Cyclization using phosphorus pentoxide in benzene to yield the ethyl ester derivative.
  • Step 3 : Saponification of the ester to produce the free carboxylic acid. Characterization involves repeated recrystallization from ethanol and purity assessment via melting point analysis and chromatographic techniques (e.g., HPLC). Thermochemical validation is performed using bomb calorimetry and vapor pressure measurements .

Q. What experimental methods are used to determine thermodynamic properties like combustion energy and formation enthalpy?

  • Combustion Energy : Measured via bomb calorimetry, yielding a value of −5681.2 ± 2.6 kJ/mol for the condensed phase .
  • Formation Enthalpy (ΔfH°) : Calculated using combustion energy and sublimation enthalpy. The condensed-phase value is −469.8 ± 2.6 kJ/mol, while the gaseous state value (−337.1 ± 5.5 kJ/mol) requires sublimation enthalpy corrections (132.7 ± 3.1 kJ/mol at 298 K) .
  • Vapor Pressure : Determined via effusion studies to derive sublimation enthalpy .

Q. What are the key thermodynamic parameters critical for predicting stability and reactivity?

Key parameters include:

  • Sublimation Enthalpy : 132.7 ± 3.1 kJ/mol (critical for volatility and gas-phase reactivity).
  • Heat Capacity (Cp) : 266.0 J/mol·K in the solid state (informs thermal management in reactions).
  • Combustion Energy : −5681.2 ± 2.6 kJ/mol (used to assess oxidative stability) .

Advanced Research Questions

Q. Why are there significant discrepancies between experimental and calculated enthalpies of formation using group contribution methods like Joback's?

Joback’s method shows deviations of up to 36.8 kJ/mol for this compound due to its structurally complex arylfuran core. The method underestimates contributions from conjugated π-systems and steric effects in heterocyclic frameworks. For example:

CompoundExperimental ΔfH° (kJ/mol)Joback Calculated ΔfH° (kJ/mol)Discrepancy
This compound−337.1 ± 5.5−373.836.7
2-Methyl-5-(4-methylphenyl)-furan-3-carboxylic acid−376.7 ± 5.9−404.928.2
These errors highlight limitations in group contribution approaches for polycyclic or heteroatom-rich systems .

Q. How can additive schemes like Benson’s be modified to improve accuracy for arylfuran derivatives?

Benson’s scheme was augmented with new fragments to account for:

  • Cd–(Cd)(Cb)(O) : Aryl-furan oxygen interactions.
  • Cd–(Cd)₂(CO) : Carboxylic acid conjugation with the furan ring. These additions reduced discrepancies in gaseous-phase ΔfH° calculations by 15–20%, demonstrating the need for tailored fragment libraries in complex systems .

Q. What methodological considerations are essential when analyzing vapor pressure data for thermally labile compounds?

  • Temperature Range : Sublimation enthalpy calculations require data across a narrow range (391.6–415.9 K) to avoid decomposition .
  • Statistical Weighting : Use the Clarke-Glew equation to extrapolate vapor pressure to 298 K, ensuring error margins <5% .

Q. How do structural modifications (e.g., phenyl substituents) influence thermodynamic stability?

Introducing electron-withdrawing groups (e.g., −NO₂) on the phenyl ring increases combustion energy (more exothermic) but reduces sublimation enthalpy due to decreased molecular symmetry. For example:

SubstituentΔfH° (gaseous, kJ/mol)Sublimation Enthalpy (kJ/mol)
−H (parent compound)−337.1 ± 5.5132.7 ± 3.1
−4-CH₃−376.7 ± 5.9128.9 ± 2.8
This trend underscores the interplay between electronic effects and lattice stability .

Methodological Recommendations

  • Synthesis Optimization : Use differential scanning calorimetry (DSC) to monitor cyclization efficiency and avoid side reactions during ester formation .
  • Data Contradiction Analysis : Apply multivariate regression to resolve discrepancies between experimental and computational ΔfH° values, prioritizing fragments with high variance contributions .
  • Purity Assurance : Combine HPLC with mass spectrometry (LC-MS) to detect trace byproducts (e.g., unreacted phenacyl bromide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-5-phenylfuran-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-5-phenylfuran-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.